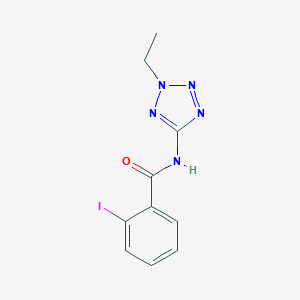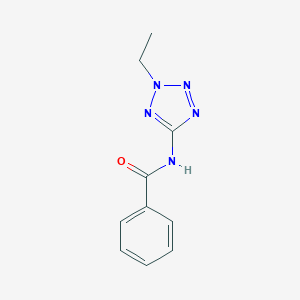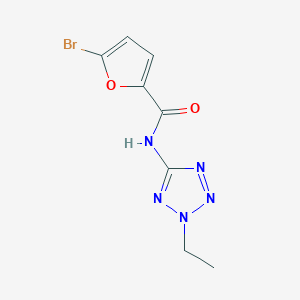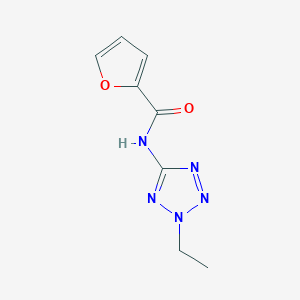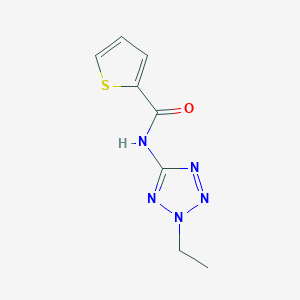
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and carbonic anhydrases (CAs). These enzymes play crucial roles in various biological processes such as gene expression, cell signaling, and metabolism. Inhibition of these enzymes by N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide may lead to the modulation of these processes, resulting in the observed biological activities.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of viruses. It has also been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity towards various enzymes. This makes it a valuable tool for studying the biological functions of these enzymes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Another direction is to develop more potent and selective analogs of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential for use in combination therapies with other drugs.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
InChI Key |
ZSQCOOJZBFCFLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
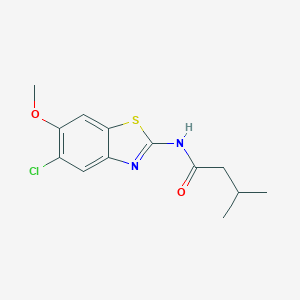
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
